

An In-depth Technical Guide to 1-Fluoro-3propylbenzene

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Compound of Interest		
Compound Name:	1-Fluoro-3-propylbenzene	
Cat. No.:	B1592368	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁F. As a fluorinated benzene derivative, it holds interest within the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations for **1-Fluoro-3-propylbenzene**, serving as a valuable resource for professionals in research and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of **1-Fluoro-3-propylbenzene** is presented below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.



Property	Value	Source
CAS Number	28593-12-6	[1][2]
Molecular Formula	C ₉ H ₁₁ F	[1][3]
Molecular Weight	138.18 g/mol	[3][4]
Boiling Point	159 °C	[3]
Flash Point	40 °C	[3]
Density	0.966 g/cm ³	[3]
LogP	2.778	[3]
InChI Key	FBGSJNNMMKJKGE- UHFFFAOYSA-N	[4]

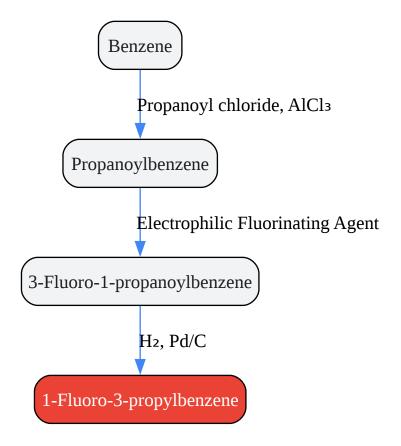
Synthesis

The synthesis of **1-Fluoro-3-propylbenzene** can be approached through a multi-step pathway starting from benzene. A common strategy involves the introduction of the propyl and fluoro substituents in a sequence that ensures the desired 1,3- (meta) substitution pattern. Since both the fluoro and propyl groups are ortho,para-directing, a directing group that favors meta substitution is required. An acyl group serves this purpose effectively.[5]

A plausible synthetic route is outlined below:

- Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propanoylbenzene (ethyl phenyl ketone).[5]
- Electrophilic Fluorination: The propanoylbenzene is then subjected to electrophilic fluorination. The propanoyl group, being a meta-director, will guide the incoming fluorine atom to the 3-position on the benzene ring, yielding 3-fluoro-1-propanoylbenzene.[5]
- Reduction of the Carbonyl Group: The final step involves the reduction of the ketone functionality to a propyl group. This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5]





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Caption: Synthetic pathway for **1-Fluoro-3-propylbenzene** from benzene.

Experimental Protocols

While the general synthetic scheme is established, detailed experimental protocols with specific reagent quantities, reaction conditions, and purification methods for **1-Fluoro-3-propylbenzene** are not readily available in publicly accessible scientific literature. Researchers should develop specific procedures based on established methodologies for similar transformations, with careful optimization and analytical monitoring.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of chemical compounds. However, publicly available, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **1-Fluoro-3-propylbenzene** is currently limited. Researchers synthesizing this compound will need to perform their own spectral analyses and characterization.



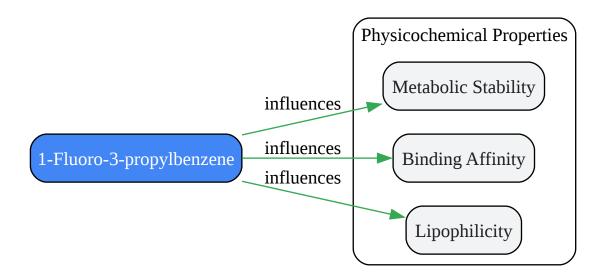
Reactivity and Applications in Drug Development

The chemical reactivity of **1-Fluoro-3-propylbenzene** is dictated by the interplay of the electron-donating propyl group and the electron-withdrawing, yet ortho,para-directing, fluoro group. The fluorine atom can influence the acidity of adjacent protons and modulate the electron density of the aromatic ring, thereby affecting its susceptibility to further electrophilic or nucleophilic substitution.

In the context of drug discovery, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of lead compounds.[6] Fluorine substitution can:

- Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.
- Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- Improve Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

While there are no specific, widely reported applications of **1-Fluoro-3-propylbenzene** in drug development, it can be considered a valuable building block or fragment for the synthesis of more complex, biologically active molecules. Its structural motif could be incorporated into various scaffolds to probe the effects of a fluoro-propyl-benzene moiety on biological activity.





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Caption: Influence of the **1-Fluoro-3-propylbenzene** motif on key drug properties.

Safety and Handling

1-Fluoro-3-propylbenzene is classified as a hazardous substance. The following GHS hazard statements apply:

- H225: Highly flammable liquid and vapor.
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

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